molecular formula C12H21NO4 B1476936 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 1994828-77-1

4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1476936
CAS No.: 1994828-77-1
M. Wt: 243.3 g/mol
InChI Key: QAPUGDKZOMMXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring, an ethoxymethyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of scalable catalysts to ensure high yields and purity. The use of microwave irradiation and efficient cyclocondensation in an alkaline aqueous medium can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and suitable solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and ethoxymethyl group contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h10H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUGDKZOMMXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
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4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

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